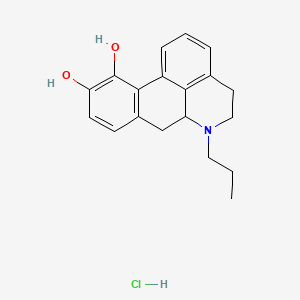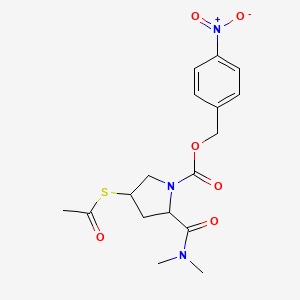
N-Propylnorapomorphine HCl
Descripción general
Descripción
N-Propylnorapomorphine hydrochloride is an aporphine derivative and a potent dopamine agonist. It is closely related to apomorphine and has been studied for its effects on the central nervous system. In rodents, it has been shown to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylnorapomorphine hydrochloride involves several steps. One method includes the transformation of thebaine into 6-fluoro-6-demethoxythebaine, followed by sequential N-demethylation, N-alkylation, and rearrangement with methanesulfonic acid into the apocodeine derivative .
Industrial Production Methods
Industrial production methods for N-Propylnorapomorphine hydrochloride are not widely documented. the synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Propylnorapomorphine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of N-Propylnorapomorphine hydrochloride include methanesulfonic acid, sodium metabisulfite, and ethanol. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of N-Propylnorapomorphine hydrochloride include various aporphine derivatives, which are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
N-Propylnorapomorphine hydrochloride has several scientific research applications:
Mecanismo De Acción
N-Propylnorapomorphine hydrochloride exerts its effects by acting as a potent and selective dopamine D2 receptor agonist. It stimulates motor activity, induces stereotypic behavior, and causes sexual stimulation. The compound’s effects on locomotion are biphasic, with low doses producing inhibition and catalepsy, and high doses resulting in enhanced activity .
Comparación Con Compuestos Similares
Similar Compounds
Fluphenazine: A typical antipsychotic that increases dopamine receptor binding in the brain.
Clozapine: An atypical antipsychotic with effects on dopamine receptors similar to N-Propylnorapomorphine hydrochloride.
Uniqueness
N-Propylnorapomorphine hydrochloride is unique due to its selective action on dopamine D2 receptors and its biphasic effects on locomotion. This makes it a valuable compound for studying the dopaminergic system and developing potential treatments for neurological disorders .
Propiedades
IUPAC Name |
6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOQOGIDTIFQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638724 | |
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84454-80-8 | |
| Record name | N-Propylnorapomorphine HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80638724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)




![1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B12284286.png)

![N-(2-Butyn-1-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine](/img/structure/B12284309.png)


